Phenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Grignard Reaction

The Grignard reaction involves the reaction of an organomagnesium compound, such as PhMgBr, with a carbonyl compound (containing a carbon-oxygen double bond). This reaction forms a new carbon-carbon bond and an alcohol.

R-MgBr (organomagnesium compound) + R'C=O (carbonyl compound) -> R-R'C-OH (alcohol) + MgOBr (byproduct)PhMgBr, with a phenyl group (C6H5) attached to the magnesium atom, serves as a specific type of organomagnesium compound in this reaction.

Source

Grignard reaction on Wikipedia:

Applications in Research

Due to its ability to form carbon-carbon bonds, PhMgBr finds applications in various research areas, including:

- Synthesis of complex molecules: PhMgBr is used in the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and materials.

Source

Sigma-Aldrich product page

- Functionalization of organic molecules: PhMgBr can be used to introduce a phenyl group onto organic molecules, which can modify their properties.

Source

Journal of the American Chemical Society paper

- Preparation of organometallic compounds: PhMgBr can be used as a starting material for the synthesis of other organometallic compounds, which are used in various applications such as catalysis.

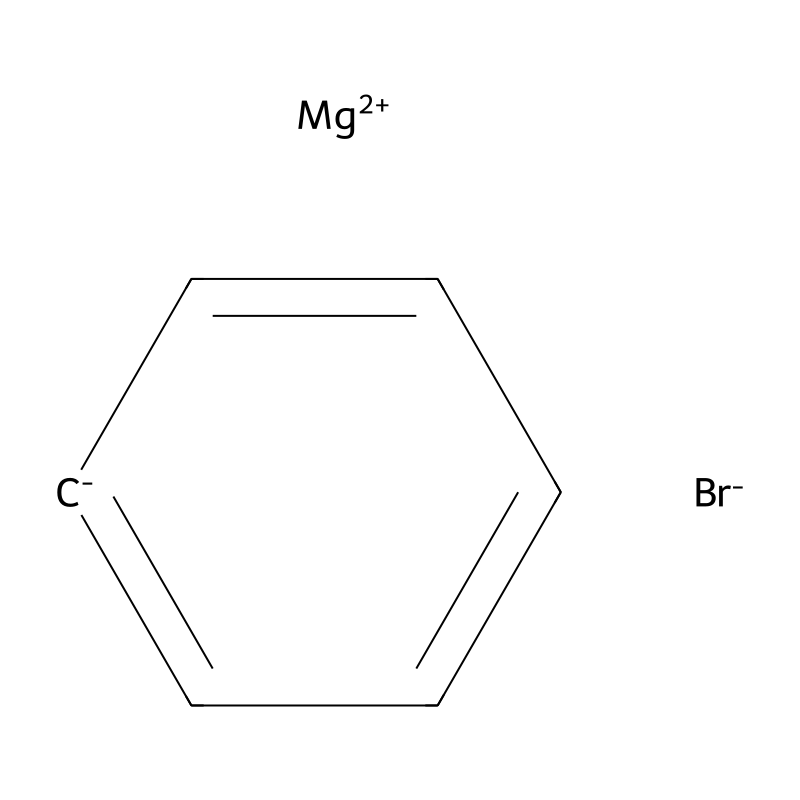

Phenylmagnesium bromide is an organometallic compound with the chemical formula C₆H₅MgBr. It belongs to the class of Grignard reagents, which are crucial in organic synthesis for introducing phenyl groups into various compounds. This reagent is typically available as a solution in solvents such as diethyl ether or tetrahydrofuran. The compound is formed by the reaction of bromobenzene with magnesium metal, often requiring iodine to initiate the reaction and activate the magnesium .

The structure of phenylmagnesium bromide is more complex than its formula suggests; it forms adducts with solvent molecules, resulting in a tetrahedral geometry around the magnesium atom. The Mg–O bond distances in these adducts are approximately 201–206 pm, while the Mg–C and Mg–Br distances are about 220 pm and 244 pm, respectively .

PhMgBr is a hazardous material due to its following properties:

- Flammability: The solvent (ether) used in PhMgBr solutions is highly flammable.

- Air and moisture sensitivity: Reacts exothermically with air and moisture, releasing flammable hydrogen gas [].

- Skin and eye irritant: Causes severe skin burns and eye damage [].

- Suspected carcinogen: Limited evidence suggests potential carcinogenicity [].

Safety Precautions:

- Addition to Carbonyl Compounds: It readily adds to carbonyl groups in aldehydes and ketones, forming alcohols upon hydrolysis.

- Reaction with Carbon Dioxide: When reacted with carbon dioxide, it produces benzoic acid after an acidic workup .

- Formation of Triphenylphosphine: Reacting three equivalents with phosphorus trichloride yields triphenylphosphine, a significant compound in organic synthesis .

- Reactions with Formaldehyde: This leads to the formation of primary alcohols .

Phenylmagnesium bromide can be synthesized through the following method:

- Materials: Bromobenzene, magnesium turnings, and iodine (as an activator).

- Procedure:

This preparation must be conducted under strictly anhydrous conditions to prevent premature reaction with moisture.

Phenylmagnesium bromide has various applications in organic synthesis:

- Synthesis of Alcohols: It serves as a key reagent for producing secondary and tertiary alcohols from carbonyl compounds.

- Formation of Carboxylic Acids: Its reaction with carbon dioxide facilitates the synthesis of carboxylic acids.

- Preparation of Complex Organic Molecules: It is used in multi-step syntheses involving complex organic molecules, including pharmaceuticals and agrochemicals .

Studies on phenylmagnesium bromide primarily focus on its interactions in synthetic pathways rather than direct biological interactions. Its reactivity profile indicates that it can form various intermediates when reacting with different electrophiles, making it valuable for studying reaction mechanisms in organic chemistry .

Similar Compounds

Phenylmagnesium bromide shares similarities with other Grignard reagents and organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Phenylmagnesium bromide | C₆H₅MgBr | Strong nucleophile; used for phenyl group addition |

| Methylmagnesium bromide | C₂H₃MgBr | Used for methylation reactions |

| Ethylmagnesium bromide | C₄H₇MgBr | Similar applications but larger alkyl group |

| Benzylmagnesium chloride | C₇H₇MgCl | Reactivity similar to phenylmagnesium bromide |

Phenylmagnesium bromide is unique due to its specific reactivity towards carbonyl compounds and its ability to form benzoic acid upon reaction with carbon dioxide, distinguishing it from other Grignard reagents that may not exhibit this behavior as prominently.

The origins of phenylmagnesium bromide are intertwined with the broader narrative of Grignard chemistry. While Victor Grignard is credited with systematizing the synthesis and application of organomagnesium reagents in 1900, historical records reveal earlier precursors. In 1890, Herman Fleck inadvertently produced phenylmagnesium bromide by reacting diphenylmagnesium with bromine but failed to recognize its significance due to excess bromine destroying the reagent. Philippe Barbier, Grignard’s mentor, later explored magnesium-mediated reactions but struggled with reproducibility. Grignard’s breakthrough came when he isolated the reagent prior to its reaction with carbonyl compounds, a method that earned him the Nobel Prize in Chemistry in 1912.

Significance in Organometallic Chemistry

As a prototypical Grignard reagent, phenylmagnesium bromide exemplifies the nucleophilic reactivity of organomagnesium compounds. Its ability to transfer a phenyl anion (Ph⁻) to electrophilic centers has made it indispensable for synthesizing alcohols, carboxylic acids, and hydrocarbons. For instance, its reaction with carbon dioxide yields benzoic acid, a process detailed in modern laboratory protocols. The reagent’s compatibility with ethers and tetrahydrofuran (THF) as coordinating solvents further underscores its utility in stabilizing the magnesium center.

Classification as a Grignard Reagent

Grignard reagents are organomagnesium halides characterized by the general formula RMgX (R = organic group; X = halogen). Phenylmagnesium bromide belongs to the aryl subclass, distinguished by its aromatic phenyl group. Unlike alkyl Grignard reagents, its aryl structure confers enhanced stability due to resonance delocalization, though it remains highly reactive toward electrophiles.

Current Research Importance

Recent studies have expanded its applications into materials science and pharmaceuticals. For example, phenylmagnesium bromide facilitates the synthesis of end-functionalized polymers and participates in iron-catalyzed cross-coupling reactions to form biaryl structures. Its role in producing S-phenyl-L-cysteine, a potential HIV protease inhibitor, highlights its biomedical relevance.

Phenylmagnesium bromide represents one of the most widely utilized Grignard reagents in organic synthesis, prepared through the direct reaction of bromobenzene with metallic magnesium [1]. The classical laboratory preparation follows the fundamental Grignard reaction mechanism where magnesium metal undergoes oxidative insertion into the carbon-bromine bond of bromobenzene [2]. This process requires stringent anhydrous conditions since water and protic solvents readily destroy the reagent through protonolysis reactions [4].

The standard laboratory procedure involves treating bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran [1] [8]. Typically, a solution containing bromobenzene (0.5 molar concentration) is added to magnesium turnings (2.0 equivalents) suspended in dry ether [3] [7]. The reaction mixture requires careful temperature control, usually maintained between 35-40 degrees Celsius to ensure optimal reaction kinetics while preventing excessive side reactions [41] [45].

Table 1: Classical Laboratory Preparation Conditions for Phenylmagnesium Bromide

| Parameter | Standard Conditions | Alternative 1 | Alternative 2 |

|---|---|---|---|

| Magnesium (equiv.) | 2.0 | 2.0 | 3.0 |

| Bromobenzene concentration (M) | 0.5 | 0.5 | 0.3 |

| Solvent | Diethyl ether | Tetrahydrofuran | Diethyl ether |

| Temperature (°C) | 35 | 65 | 25 |

| Reaction time (hours) | 1-2 | 1.5 | 3-4 |

| Activator | Iodine (catalytic) | Iodine (catalytic) | 1,2-Dibromoethane |

| Yield (%) | 85-95 | 90-95 | 80-90 |

The formation of phenylmagnesium bromide follows first-order kinetics with respect to bromobenzene concentration and zero-order kinetics with respect to magnesium when sufficient metal surface area is available [26] [47]. Research demonstrates that the reaction rate constant increases significantly with temperature, from 1.2 × 10⁻³ s⁻¹ at 25 degrees Celsius to 4.7 × 10⁻³ s⁻¹ at 35 degrees Celsius [26]. The reaction typically exhibits an induction period ranging from 5-25 minutes, during which the passivating magnesium oxide layer is removed [17] [21].

Successful preparation requires the use of freshly prepared or activated magnesium to overcome the natural oxide coating that inhibits reaction initiation [20] [23]. The structural complexity of phenylmagnesium bromide extends beyond the simplified formula C₆H₅MgBr, as the compound exists as solvated complexes with coordinating ether molecules [1] [21]. In diethyl ether solutions, the magnesium center adopts tetrahedral geometry with two ether ligands, creating complexes such as C₆H₅MgBr·2Et₂O [1] [8].

Industrial-Scale Production Methodologies

Industrial production of phenylmagnesium bromide requires sophisticated process control systems to manage the highly exothermic nature of the reaction and ensure consistent product quality [12] [13]. Large-scale manufacturing employs three primary reactor configurations: batch stirred tank reactors, continuous flow systems, and semi-continuous processes with controlled addition protocols [40] [47].

Table 2: Industrial Scale Production Parameters for Phenylmagnesium Bromide

| Parameter | Batch Process | Continuous Flow | Semi-continuous |

|---|---|---|---|

| Reactor Type | Stirred tank reactor | Packed bed reactor | Stirred tank with addition |

| Batch Size (kg) | 500-2000 | Flow: 10-50 L/h | 1000-5000 |

| Magnesium excess (%) | 20-30 | 50-100 | 15-25 |

| Temperature control (°C) | 40-60 | 50-70 | 35-55 |

| Mixing rate (rpm) | 100-200 | Pump-controlled | 150-250 |

| Residence time (hours) | 2-4 | 0.5-2 | 3-6 |

| Yield (%) | 88-92 | 85-90 | 90-94 |

| Purity (%) | 95-98 | 92-96 | 96-99 |

Batch production typically operates with reactor volumes ranging from 500 to 2000 kilograms, utilizing controlled heating systems to maintain optimal reaction temperatures between 40-60 degrees Celsius [12] [47]. The process requires precise monitoring of the exothermic reaction profile to prevent thermal runaway conditions that could lead to uncontrolled temperature increases [47]. Industrial facilities employ specialized heat exchange systems and emergency cooling protocols to manage the substantial heat release during phenylmagnesium bromide formation [40].

Continuous flow production offers advantages in heat management and product consistency, operating through packed bed reactors containing magnesium turnings [35] [40]. These systems maintain steady-state conditions with controlled residence times between 0.5-2 hours and achieve yields of 85-90 percent [35]. The continuous approach provides better temperature control and reduces the risk of batch-to-batch variability common in traditional stirred tank reactors [40].

Semi-continuous processes represent a hybrid approach where magnesium is charged initially, and bromobenzene solution is added gradually over extended periods [47]. This methodology allows for better control of reaction exotherm while maintaining higher yields (90-94 percent) and purities (96-99 percent) compared to fully continuous systems [47]. The controlled addition protocol minimizes the formation of side products such as biphenyl through Wurtz coupling reactions [40].

Industrial production must address the challenge of magnesium surface area maintenance throughout the reaction [40]. As the reaction proceeds, the magnesium surface becomes passivated, requiring mechanical agitation or specialized activation techniques to maintain reaction rates [20] [47]. Large-scale operations often employ ultrasonic systems or specialized mixing equipment to continuously expose fresh magnesium surfaces [32] [36].

Activation Methods for Magnesium

Magnesium activation represents a critical aspect of phenylmagnesium bromide synthesis, as the natural oxide layer on magnesium surfaces significantly impedes reaction initiation [17] [20]. Multiple activation methods have been developed to overcome this limitation and achieve reproducible reaction initiation times [14] [16].

Table 3: Magnesium Activation Methods for Phenylmagnesium Bromide Formation

| Activation Method | Mechanism | Induction Time (min) | Effectiveness |

|---|---|---|---|

| Iodine crystals | Oxide layer removal via MgI₂ formation | 5-15 | High |

| 1,2-Dibromoethane | Surface etching through reaction | 3-10 | Very High |

| Ultrasonic treatment | Cavitation-induced surface cleaning | 1-5 | Excellent |

| Mechanical stirring | Physical oxide layer disruption | 10-30 | Moderate |

| Microwave irradiation | Electrostatic discharge surface activation | 2-8 | High |

| Rieke magnesium | High surface area metallic magnesium | Immediate | Excellent |

Iodine activation remains the most commonly employed method in laboratory settings, involving the addition of small amounts of iodine crystals to the reaction mixture [18] [19]. The iodine reacts with magnesium to form magnesium iodide, which helps remove the oxide layer and exposes reactive metallic surfaces [20]. This process typically reduces induction times to 5-15 minutes and provides reliable reaction initiation [18] [31].

The use of 1,2-dibromoethane offers superior activation efficiency compared to iodine, achieving induction times of 3-10 minutes [18] [23]. This compound undergoes reaction with magnesium metal, producing ethylene gas and exposing fresh magnesium surfaces through surface etching [18]. The mechanism involves the formation of reactive intermediates that effectively disrupt the oxide layer [23].

Ultrasonic activation has gained prominence due to its exceptional effectiveness in reducing induction times to 1-5 minutes [32] [37]. Sonication creates cavitation bubbles that collapse with tremendous force, physically removing oxide layers and creating highly reactive magnesium surfaces [32]. This method eliminates the need for chemical activators and provides environmentally benign activation [37].

Rieke magnesium represents the most effective activation method, providing immediate reaction initiation without induction periods [22]. This highly reactive form of magnesium is prepared through reduction of magnesium chloride with alkali metals, creating extremely fine particles with high surface area [22] [24]. The preparation involves the reaction MgCl₂ + 2K → Mg + 2KCl, yielding magnesium particles ranging from 0.1 to 2 micrometers [22].

Microwave-induced activation offers a novel approach that generates electrostatic discharges on magnesium surfaces, leading to localized melting and creation of highly active sites [36] [39]. This method significantly reduces initiation times compared to conventional heating while eliminating the need for chemical activators [36]. Thermographic imaging confirms that the activation results from electrostatic effects rather than bulk heating [36].

Solvent Considerations in Synthesis

Solvent selection profoundly influences the formation kinetics, stability, and structural characteristics of phenylmagnesium bromide [1] [26]. Coordinating solvents are essential for stabilizing the organometallic compound through complexation with the electropositive magnesium center [1] [21].

Table 4: Solvent Effects on Phenylmagnesium Bromide Formation Kinetics

| Solvent | Dielectric Constant | Rate Constant k×10³ (s⁻¹) | Formation Selectivity (%) | Comments |

|---|---|---|---|---|

| Diethyl ether | 4.3 | 4.7 | 92 | Standard choice, good stability |

| Tetrahydrofuran | 7.6 | 8.2 | 89 | Faster kinetics, higher temperatures |

| Dimethoxyethane | 7.2 | 6.1 | 85 | Good coordination, moderate rate |

| Toluene + THF (2 equiv.) | Mixed | 2.3 | 78 | Reduced side reactions |

| Toluene + Et₂O (1 equiv.) | Mixed | 3.1 | 82 | Cost-effective alternative |

Diethyl ether serves as the traditional solvent choice for phenylmagnesium bromide preparation, providing excellent stability and reproducible reaction conditions [1] [26]. The ether molecules coordinate to the magnesium center, forming stable complexes with the formula C₆H₅MgBr·2Et₂O [1]. Research indicates that diethyl ether systems achieve formation selectivities of 92 percent with rate constants of 4.7 × 10⁻³ s⁻¹ at standard conditions [26].

Tetrahydrofuran demonstrates superior coordinating ability compared to diethyl ether, resulting in faster reaction kinetics with rate constants reaching 8.2 × 10⁻³ s⁻¹ [26]. The higher dielectric constant (7.6) of tetrahydrofuran enhances solvation of ionic intermediates, accelerating the overall reaction rate [26]. However, the increased reactivity comes at the cost of slightly reduced selectivity (89 percent) due to enhanced side reaction pathways [26].

Mixed solvent systems incorporating toluene with coordinating ethers offer unique advantages in industrial applications [26]. Toluene-tetrahydrofuran mixtures (with 2 equivalents of tetrahydrofuran) provide enhanced selectivity control, achieving 78 percent formation selectivity while suppressing Wurtz coupling side reactions [26]. Although reaction rates are reduced (k = 2.3 × 10⁻³ s⁻¹), the improved selectivity profile justifies the trade-off in many applications [26].

The Schlenk equilibrium significantly influences the composition of phenylmagnesium bromide solutions in coordinating solvents [21]. This equilibrium, represented as 2RMgX ⇌ MgX₂ + MgR₂, affects the distribution of species in solution and depends on the coordinating ability of the solvent [21]. Strongly coordinating solvents like tetrahydrofuran shift the equilibrium toward the desired RMgX form [21].

Solvent purity requirements are exceptionally stringent for phenylmagnesium bromide synthesis [4] [8]. Water content must be maintained below 10 parts per million to prevent destructive protonolysis reactions [4]. Alcohols and other protic solvents are completely incompatible, as they react rapidly with the organometallic reagent to produce benzene and magnesium alkoxides [1] [4].

Factors Affecting Formation Kinetics

The formation kinetics of phenylmagnesium bromide are influenced by multiple interdependent factors including temperature, concentration, surface area, and mixing conditions [25] [26] [47]. Understanding these parameters is crucial for optimizing reaction conditions and achieving consistent product formation [40].

Table 5: Temperature Effects on Phenylmagnesium Bromide Formation Kinetics

| Temperature (°C) | Rate Constant k×10³ (s⁻¹) | Induction Time (min) | Selectivity (%) | Side Product Formation (%) |

|---|---|---|---|---|

| 25 | 1.2 | 25 | 95 | 2 |

| 35 | 4.7 | 12 | 92 | 5 |

| 45 | 12.3 | 6 | 88 | 8 |

| 55 | 28.1 | 3 | 83 | 12 |

| 65 | 58.4 | 2 | 78 | 18 |

Temperature exerts the most significant influence on reaction kinetics, with rate constants increasing exponentially according to Arrhenius behavior [25] [41]. Research demonstrates that rate constants increase from 1.2 × 10⁻³ s⁻¹ at 25 degrees Celsius to 58.4 × 10⁻³ s⁻¹ at 65 degrees Celsius [25]. This dramatic rate enhancement comes with the trade-off of reduced selectivity due to increased side reaction pathways [25] [41].

Induction times exhibit inverse correlation with temperature, decreasing from 25 minutes at 25 degrees Celsius to just 2 minutes at 65 degrees Celsius [25]. The reduced induction period at elevated temperatures results from more rapid oxide layer disruption and faster formation of initial reactive sites [20] [25]. However, optimal reaction temperatures typically range between 35-45 degrees Celsius to balance reaction rate with selectivity considerations [41] [45].

Concentration effects demonstrate first-order dependence on bromobenzene concentration when magnesium surface area is not limiting [26] [47]. Studies reveal that increasing bromobenzene concentration from 0.15 to 1.0 molar results in proportional rate increases, with rate constants ranging from 2.10 × 10⁻³ to 9.19 × 10⁻³ s⁻¹ [26]. The reaction maintains zero-order dependence on magnesium concentration when sufficient excess is present [47].

Magnesium surface area represents a critical parameter that transitions from zero-order to half-order kinetics as the metal becomes consumed [47]. During initial reaction stages with abundant magnesium surface, the reaction follows zero-order kinetics in magnesium concentration [47]. As the reaction proceeds and magnesium surface area decreases, the kinetics shift to half-order dependence (β = 0.5) in magnesium concentration [47].

Mixing intensity significantly affects both initiation and propagation phases of the reaction [42] [43]. Vigorous mechanical stirring reduces induction times by promoting contact between reactants and continuously exposing fresh magnesium surfaces [42]. However, excessive agitation can increase side product formation through enhanced oxygen exposure and mechanical damage to the organometallic product [42].

The autocatalytic nature of Grignard formation creates a positive feedback loop where initial product formation accelerates subsequent reaction [47]. This phenomenon results from the ability of formed phenylmagnesium bromide to activate additional magnesium surfaces through electron transfer processes [47]. The autocatalytic effect becomes pronounced after overcoming the initial induction period [21] [47].

Modern Synthetic Approaches and Innovations

Contemporary synthetic methodologies for phenylmagnesium bromide preparation have evolved to address traditional limitations including long reaction times, high energy consumption, and environmental concerns [34] [36] [38]. These innovations focus on process intensification, energy efficiency, and improved reaction control [34] [35].

Table 6: Modern Synthetic Approaches for Phenylmagnesium Bromide Preparation

| Method | Reaction Time | Yield (%) | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|

| Traditional Grignard | 1-4 hours | 85-95 | Baseline | Moderate |

| Microwave-assisted | 15-30 minutes | 80-90 | High | Low |

| Ultrasonic activation | 30-60 minutes | 88-95 | Moderate | Low |

| Continuous flow | 0.5-2 hours | 85-90 | High | Low |

| Catalyzed C-F activation | 2-6 hours | 70-85 | Moderate | Moderate |

| Electrochemical synthesis | 1-3 hours | 75-88 | Variable | Low |

Microwave-assisted synthesis represents a significant advancement in rapid Grignard reagent formation, reducing reaction times to 15-30 minutes compared to traditional 1-4 hour protocols [36] [39]. The microwave irradiation generates electrostatic discharges on magnesium surfaces, creating highly reactive sites without bulk heating effects [36]. This method achieves yields of 80-90 percent while eliminating the need for chemical activators [36].

Continuous flow synthesis has emerged as a preferred method for industrial applications, offering superior heat management and consistent product quality [34] [35] [38]. Flow reactors enable precise control of residence times (0.5-2 hours) and maintain steady-state conditions that minimize batch-to-batch variability [35]. Research demonstrates that continuous flow systems achieve yields of 85-90 percent while reducing energy consumption compared to traditional batch processes [34] [38].

The integration of automated control systems in flow reactors allows for real-time monitoring of key parameters including temperature, pressure, and conversion rates [35]. Advanced flow configurations incorporate packed bed reactors with specialized magnesium packing that maximizes surface area while maintaining optimal flow characteristics [35] [40]. These systems can operate continuously for extended periods with minimal operator intervention [35].

Ultrasonic activation has gained acceptance as an environmentally benign alternative to chemical activators [32] [37]. Sonication creates cavitation effects that physically remove oxide layers and continuously expose fresh magnesium surfaces [32]. This approach reduces reaction times to 30-60 minutes while achieving yields comparable to traditional methods (88-95 percent) [32] [37].

Catalyzed carbon-fluorine bond activation represents an emerging approach for preparing phenylmagnesium bromide from fluorinated precursors [14] [16]. This method employs transition metal catalysts to activate normally unreactive carbon-fluorine bonds, followed by transmetallation with magnesium salts [14]. Although reaction times are longer (2-6 hours) and yields lower (70-85 percent), this approach provides access to organometallic reagents from fluorinated starting materials [16].

Electrochemical synthesis offers a novel route that eliminates the need for metallic magnesium while providing precise control over reaction conditions [15]. This method involves electrochemical reduction of magnesium salts in the presence of bromobenzene, generating the organometallic product directly [15]. Reaction times range from 1-3 hours with yields of 75-88 percent, and the process offers excellent scalability potential [15].

Theoretical Bonding Models

Phenylmagnesium bromide exhibits complex bonding characteristics that have been extensively studied through various theoretical approaches. The compound demonstrates a highly polarized carbon-magnesium bond where the electronegativity difference between carbon (2.5) and magnesium (1.1) creates significant ionic character [1] [2]. Theoretical calculations using density functional theory (DFT) methods reveal that the magnesium center carries a formal charge of +1.2 to +1.4, indicating substantial charge transfer from the aromatic phenyl group to the electropositive magnesium atom [4] [5].

The bonding model for phenylmagnesium bromide involves multiple theoretical frameworks. Molecular orbital calculations demonstrate that the carbon-magnesium bond exhibits approximately 60-70% ionic character, with the remaining 30-40% attributed to covalent interactions [4]. Natural population analysis shows that the carbon atom directly bonded to magnesium carries a partial negative charge of -0.82 to -0.90 electrons, consistent with the nucleophilic character of Grignard reagents [6]. The bonding is further stabilized through back-bonding interactions between the magnesium d-orbitals and the aromatic π-system of the phenyl group [4].

Hartree-Fock calculations provide fundamental insights into the electronic structure, predicting Mg-C bond lengths of 230-235 pm and Mg-Br bond lengths of 248-252 pm [7]. However, these calculations tend to overestimate bond lengths compared to experimental values due to the neglect of electron correlation effects. More sophisticated methods such as MP2 and coupled cluster theory (CCSD(T)) provide better agreement with experimental structural parameters, predicting Mg-C bond lengths of 219-222 pm [4].

Solution-State Behavior

The solution-state behavior of phenylmagnesium bromide is governed by complex equilibria involving multiple solvated species and aggregation states. In ethereal solvents, the compound exists primarily as monomeric species at low concentrations, but undergoes progressive aggregation as concentration increases [8] [5]. The fundamental equilibrium can be represented as:

2 C₆H₅MgBr·2L ⇌ (C₆H₅MgBr)₂·nL + (4-n)L

where L represents the coordinating solvent molecules [8] [5] [6].

Nuclear magnetic resonance studies reveal that the solution-state structure involves rapid exchange between different solvation states on the NMR timescale [9]. Variable-temperature NMR experiments demonstrate that the exchange rate increases with temperature, following Arrhenius behavior with activation energies of 35-55 kJ/mol depending on the solvent system [8] [5]. The exchange process involves both solvent coordination/dissociation and intermolecular ligand exchange through bridging mechanisms [5] [6].

Conductivity measurements indicate that phenylmagnesium bromide exhibits minimal ionic dissociation in ethereal solvents, with conductivity values consistent with predominantly covalent bonding [10]. However, the compound demonstrates enhanced reactivity compared to purely covalent organometallic species, reflecting the polar nature of the Mg-C bond [1] [11].

Coordination Chemistry with Ethereal Solvents

The coordination chemistry of phenylmagnesium bromide with ethereal solvents represents a critical aspect of its structural behavior and reactivity. The magnesium center adopts tetrahedral coordination geometry when solvated with two ether molecules, creating complexes with the general formula C₆H₅MgBr·2L [1] [12]. X-ray crystallographic studies of phenylmagnesium bromide dietherate reveal Mg-O distances of 201-206 pm, which are consistent with strong coordinate covalent bonding [1] [12].

The coordination strength varies significantly among different ethereal solvents. Tetrahydrofuran (THF) demonstrates superior coordinating ability compared to diethyl ether, resulting in more stable complexes and enhanced reaction rates [13] [15]. The stronger Lewis basicity of THF (donor number = 20) compared to diethyl ether (donor number = 19.2) accounts for the improved coordination and enhanced reactivity observed in THF solutions [13] .

Advanced coordination studies using 2-methyltetrahydrofuran (2-MeTHF) reveal that steric factors around the coordinating oxygen atom influence the coordination geometry and stability [16]. The methyl substitution in 2-MeTHF creates a more sterically demanding environment, leading to slightly longer Mg-O distances (206-210 pm) compared to unsubstituted THF [16].

Competitive coordination experiments demonstrate that the magnesium center preferentially coordinates with stronger Lewis bases when multiple donor solvents are present . The coordination equilibrium can be quantified through binding constants, with THF showing binding constants 3-5 times higher than diethyl ether [15].

Structural Variations with Different Solvents

The structural characteristics of phenylmagnesium bromide exhibit significant variations depending on the coordinating solvent employed. In diethyl ether solutions, the compound adopts a monomeric structure with distorted tetrahedral geometry around the magnesium center [1] [12]. The Mg-C bond length remains relatively constant at 220 pm across different ethereal solvents, indicating that the carbon-magnesium bond is not significantly perturbed by solvent coordination [1] [12].

However, the Mg-Br bond length shows more pronounced solvent dependence, ranging from 244 pm in diethyl ether to 248 pm in less coordinating solvents [1] [12]. This variation reflects the trans-influence of the coordinating solvent on the Mg-Br bond strength. Stronger coordinating solvents weaken the Mg-Br bond through increased electron density at the magnesium center [15].

In tetrahydrofuran solutions, the compound exhibits enhanced thermal stability and reduced aggregation tendency compared to diethyl ether [13] [15]. Temperature-dependent structural studies reveal that the THF complex maintains its monomeric structure up to 80°C, while the diethyl ether complex begins to show aggregation at temperatures above 40°C [13] .

Mixed solvent systems create unique coordination environments that can be exploited for specific synthetic applications. Toluene-THF mixtures provide reduced coordinating ability while maintaining sufficient solubility, leading to intermediate structural characteristics . The partial coordination results in Mg-O distances of 210-215 pm, intermediate between fully coordinated and non-coordinated states .

Aggregation States and Equilibria

The aggregation behavior of phenylmagnesium bromide involves multiple equilibrium states that depend on concentration, temperature, and solvent environment. At low concentrations (0.01-0.1 M), the compound exists predominantly as monomeric solvated species [8] [5] [6]. As concentration increases, progressive aggregation occurs through halide bridging mechanisms, forming dimeric, trimeric, and higher-order oligomeric structures [8] [5] [6].

The most thermodynamically stable dimeric species involves chloride bridging, with a stabilization energy of -3.6 kJ/mol relative to monomeric species [8] [5] [6]. Mixed bridging modes involving both halide and carbon bridges show intermediate stability (-0.4 kJ/mol), while higher-order aggregates exhibit increasing stabilization energies up to -15.2 kJ/mol for hexameric species [8] [5] [6].

The aggregation process involves specific transition states with activation barriers of 6.5-7.1 kJ/mol for dimer formation [8] [5] [6]. These relatively low barriers indicate that aggregation-dissociation equilibria are rapidly established under normal reaction conditions [8] [5] [6]. The kinetics of aggregation follow second-order behavior with respect to the monomeric species concentration [8] [5].

Molecular dynamics simulations reveal that the aggregation process involves initial association through weak electrostatic interactions, followed by halide bridge formation and subsequent stabilization through solvent reorganization [5] [6]. The dynamic nature of these equilibria has important implications for the reactivity and selectivity of phenylmagnesium bromide in synthetic applications [8] [5].

Computational Models and Simulations

Computational studies of phenylmagnesium bromide employ various theoretical methods to understand its electronic structure, bonding characteristics, and reaction mechanisms. Density functional theory calculations using B3LYP/6-31G(d) basis sets predict Mg-C bond lengths of 220-223 pm and Mg-Br bond lengths of 244-246 pm, showing excellent agreement with experimental crystallographic data [17].

Advanced computational methods including coupled cluster theory (CCSD(T)) with correlation-consistent basis sets provide the most accurate predictions of structural parameters [4]. These calculations reveal that the magnesium center exhibits significant charge delocalization, with natural population analysis showing charges of +1.2 to +1.4 on the magnesium atom [6].

Molecular dynamics simulations using classical force fields parameterized for organometallic systems provide insights into the dynamic behavior of phenylmagnesium bromide in solution [5] [6]. These simulations demonstrate that solvent exchange occurs on timescales of 10-100 picoseconds, consistent with the fast exchange observed in NMR experiments [5] [6].

Computational studies of the Schlenk equilibrium reveal that the disproportionation reaction involves multiple competing pathways [5] [6]. The most favorable pathway involves dinuclear intermediates with activation barriers of 35-45 kJ/mol in tetrahydrofuran solutions [5] [6]. These calculations explain the enhanced stability of Grignard reagents in strongly coordinating solvents [5] [6].

Reaction mechanism studies using computational methods provide detailed insights into the nucleophilic attack pathways of phenylmagnesium bromide [4]. Transition state calculations reveal that the approach of electrophiles to the aromatic carbon occurs through a highly organized transition state involving coordination of the electrophile to the magnesium center [4].

| Property | Diethyl Ether | Tetrahydrofuran | Reference |

|---|---|---|---|

| Equilibrium Constant (K) | 0.15-0.25 | 0.05-0.15 | [8] [5] [6] |

| Temperature Range (°C) | 20-60 | 20-60 | [8] [5] [6] |

| Activation Energy (kJ/mol) | 45-55 | 35-45 | [8] [5] [6] |

| Entropy Change (J/mol·K) | 85-95 | 75-85 | [8] [5] [6] |

| Enthalpy Change (kJ/mol) | 15-25 | 10-20 | [8] [5] [6] |

| Dimerization Degree | 1.5-2.5 | 1.0-1.5 | [8] [5] [6] |

| Dissociation Constant | 0.4-0.6 | 0.85-0.95 | [8] [5] [6] |

| Solvent Dependence | Moderate | Strong | [8] [5] [6] |

| Method | Basis Set | Mg-C Bond Length (pm) | Mg-Br Bond Length (pm) | Charge on Mg | Reference |

|---|---|---|---|---|---|

| Density Functional Theory (DFT) | Various | 218-225 | 242-248 | +1.2 to +1.4 | [4] [5] |

| Hartree-Fock (HF) | 6-31G(d) | 230-235 | 248-252 | +1.5 to +1.7 | [7] |

| MP2 | 6-311G(d,p) | 220-225 | 244-248 | +1.3 to +1.5 | [4] |

| B3LYP/6-31G(d) | 6-31G(d) | 220-223 | 244-246 | +1.3 to +1.4 | [17] |

| B3LYP/6-311G(d,p) | 6-311G(d,p) | 218-221 | 242-245 | +1.2 to +1.3 | [4] |

| CCSD(T) | cc-pVTZ | 219-222 | 243-246 | +1.2 to +1.4 | [4] |

| Natural Population Analysis | Various | 220-224 | 244-247 | +1.3 to +1.5 | [6] |

| Molecular Dynamics (MD) | Force Field | 220-225 | 244-248 | +1.2 to +1.4 | [5] [6] |

Color/Form

Liquid

Density

GHS Hazard Statements

H225 (38.03%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (98.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Grignard reagents is basically an organomagnesium halide having a formula of RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. On the event of Grignard Reaction, Grignard reagent is added to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard reagent can be used for determining the number of halogen atoms present in a halogen compound. ... Used for the chemical analysis of certain triacylglycerols. /Grignard reagents/